molecular formula C9H9ClFNO2 B13459164 2-(3-Chloro-4-fluorophenyl)-2-(methylamino)acetic acid

2-(3-Chloro-4-fluorophenyl)-2-(methylamino)acetic acid

Cat. No.: B13459164
M. Wt: 217.62 g/mol
InChI Key: FGBZYTGICXXZGG-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)-2-(methylamino)acetic acid is a synthetic building block of interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a chiral center with both a phenylacetic acid and a methylamino group, makes it a potential intermediate for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and bioactive compounds . The 3-chloro-4-fluorophenyl moiety is a common structural element in various pharmacologically active substances, suggesting its utility in creating candidates for drug discovery programs . As a derivative of amino(halophenyl)acetic acid, this compound could serve as a key precursor in designing molecules that target specific enzymes or receptors . This product is strictly for research and development applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets and handle this material using appropriate personal protective equipment.

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)-2-(methylamino)acetic acid

InChI

InChI=1S/C9H9ClFNO2/c1-12-8(9(13)14)5-2-3-7(11)6(10)4-5/h2-4,8,12H,1H3,(H,13,14)

InChI Key

FGBZYTGICXXZGG-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC(=C(C=C1)F)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Acid Chloride Intermediate

One common approach involves:

Step Reagents & Conditions Description
a) Preparation of Acid Chloride 3-chloro-4-fluorophenylacetic acid + Oxalyl chloride, catalytic N,N-dimethylformamide (DMF), in toluene, 20–35°C, 2.7–7 h Conversion of carboxylic acid to acid chloride to activate for amide or amino acid formation
b) Amination Step Acid chloride + methylamine or methylamino precursor in polar aprotic solvent (e.g., N-methyl-2-pyrrolidone), 55–60°C, 3 h Formation of the methylamino-substituted acetic acid derivative
c) Workup and Isolation Quenching with water, pH adjustment to 4–5 with sodium carbonate, extraction with ethyl acetate, drying, filtration, washing with methylcyclohexane, drying Purification of the final product

This method is supported by patent literature describing similar substituted phenylglycine derivatives, emphasizing the use of oxalyl chloride for acid chloride formation and methylamine for amination.

Use of N-Protected Intermediates

Another synthetic route involves:

  • Starting from 2-{(tert-butoxy)carbonylamino}-2-(3-chloro-4-fluorophenyl)acetic acid, a Boc-protected intermediate
  • Subsequent deprotection and methylation to introduce the methylamino group
  • Multi-step synthesis requiring careful control of reaction conditions to maintain protecting group integrity and achieve high yield

Solvent and Base Selection

  • Suitable solvents include esters, ethers, nitriles, alcohols, hydrocarbons, polar aprotic solvents, chloro solvents, and ketones.
  • Bases for pH adjustment or reaction facilitation include organic bases and inorganic bases such as sodium carbonate.
  • Temperature control is critical, typically maintaining 0–60°C during key steps to prevent decomposition or side reactions.

Purification and Isolation Techniques

  • Filtration through adsorbent beds (e.g., hyflow)
  • Washing with solvents like isobutyl acetate and methylcyclohexane
  • Crystallization by cooling and solvent evaporation
  • Drying methods include lyophilization, spray drying, or vacuum drying
  • Adjusting pH during workup to precipitate the product effectively

Summary Table of Key Parameters

Parameter Details / Conditions
Starting Material 3-chloro-4-fluorophenylacetic acid
Activation Agent Oxalyl chloride, catalytic DMF
Amination Reagent Methylamine or methylamino precursor
Solvents Toluene, N-methyl-2-pyrrolidone, ethyl acetate, isobutyl acetate, methylcyclohexane
Temperature Range 0–60°C (acid chloride formation and amination)
Reaction Time 2.7–7 h (acid chloride formation), 3 h (amination)
pH Adjustment pH 4–5 using aqueous sodium carbonate
Isolation Techniques Filtration, solvent washing, crystallization, drying
Yield Variable, typically moderate to good (e.g., 35 g isolated in one process)

Research Notes and Considerations

  • The presence of chlorine and fluorine substituents on the phenyl ring requires careful handling to avoid side reactions or dehalogenation.
  • Use of protective groups like Boc can facilitate multi-step synthesis but adds complexity.
  • Selection of solvent and base can significantly affect yield and purity.
  • Purification by crystallization and solvent washing is critical for obtaining pharmaceutically acceptable purity.
  • Analytical techniques such as HPLC, NMR, and mass spectrometry are used to confirm structure and purity during development.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)-2-(methylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: Halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups onto the phenyl ring.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)-2-(methylamino)acetic acid, also known as (2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid, is an amino acid derivative that has a molecular formula of C8H7ClFNO2 and a molar mass of approximately 203.60 g/mol. The presence of chloro and fluorine substituents on the aromatic ring gives the compound unique chemical properties and biological activities.

Pharmaceutical Development

2-(3-Chloro-4-fluorophenyl)-2-(methylamino)acetic acid is studied for its potential in pharmaceutical development. It is used in synthesizing derivatives and exploring reactivity in biological systems. Interaction studies often utilize techniques to understand its binding affinity to various biological targets, which is crucial for understanding its mechanism of action and therapeutic potential.

Use in Synthesizing other compounds

2-(3-Chloro-4-fluorophenyl)-2-(methylamino)acetic acid can be used as a starting material to synthesize other compounds. For example, a compound of general formula II is obtained by reacting a 7-fluoro-6-nitro compound correspondingly substituted in the 4 position with a corresponding alkoxide and subsequently reducing the nitro compound thus obtained . Also, N,N'-bis-(3-cHoro-4-fluorophenyl)formamidine can be created by adding triethyl orthoformate to a stirred solution of 3-chloro- 4-fluoro aniline, acetic acid, and toluene at ambient temperature . The reaction mixture is then heated to 80°C, and the resultant ethanol is removed under Dean-Stark conditions .

Similar Compounds

Several compounds share structural similarities with 2-(3-chloro-4-fluorophenyl)-2-(methylamino)acetic acid. These include:

  • 2-Amino-2-(4-chlorophenyl)acetic acid This compound contains a different halogen substitution and has been studied for analgesic properties.
  • 3-Chloro-4-fluoroaniline This compound lacks the carboxylic acid functionality and is used in dye synthesis.
  • N-(3-Chloro-4-fluorophenyl)glycine This compound has a similar amino structure but a different side chain and has potential herbicide applications.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-2-(methylamino)acetic acid would depend on its specific biological target. Generally, such compounds might:

    Bind to Receptors: Interact with specific receptors on cell surfaces, modulating their activity.

    Enzyme Inhibition: Inhibit the activity of enzymes by binding to their active sites.

    Pathway Modulation: Affect cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

4-Chloro-α-(methylamino)benzeneacetic Acid (CAS 143209-97-6)

Structural Differences :

  • Lacks the fluorine atom at position 4 of the phenyl ring.
  • Molecular formula: C₉H₁₂ClNO₂ vs. target compound’s C₉H₉ClFNO₂.

Key Comparisons :

  • Lipophilicity : The chloro-only analog may exhibit lower logP values compared to the target compound, impacting membrane permeability.
  • Synthetic Accessibility : Fluorination often requires specialized reagents (e.g., Selectfluor), making the target compound more synthetically complex .

2-(4-Fluoro-2-methylphenyl)acetic Acid (CAS 407640-40-8)

Structural Differences :

  • Contains a methyl group at position 2 and fluorine at position 4 of the phenyl ring.
  • Lacks the methylamino group at the α-carbon.

Key Comparisons :

  • Molecular Weight : 168.17 g/mol (vs. ~217.63 g/mol for the target compound), highlighting differences in steric bulk.
  • Applications: Used in agrochemicals and materials science, whereas the target compound’s amino group suggests pharmacological relevance .

2-(Methylamino)acetic Acid Hydrochloride (CAS 637-96-7)

Structural Differences :

  • Simplified structure without the substituted phenyl ring.

Key Comparisons :

  • Solubility : The hydrochloride salt enhances water solubility, whereas the target compound’s phenyl group reduces it .
  • Bioactivity : The phenylhalogenated derivative may target specific enzymes or receptors, unlike the base structure, which serves as a building block .

N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide (CAS 349126-27-8)

Structural Differences :

  • Acetamide replaces the acetic acid group.
  • Additional methoxyphenyl substituent.

Key Comparisons :

  • Acid vs. Amide : The acetamide’s neutral charge vs. the carboxylic acid’s acidity may influence pharmacokinetics (e.g., absorption, metabolism) .
  • Biological Targets : The methoxy group could enhance π-π stacking in receptor binding, while the target compound’s carboxylic acid may interact with basic residues .

Data Table: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
2-(3-Chloro-4-fluorophenyl)-2-(methylamino)acetic acid C₉H₉ClFNO₂ ~217.63 3-Cl, 4-F, α-methylamino Potential enzyme/receptor modulation
4-Chloro-α-(methylamino)benzeneacetic acid C₉H₁₂ClNO₂ 201.65 4-Cl, α-methylamino Intermediate in drug synthesis
2-(4-Fluoro-2-methylphenyl)acetic acid C₉H₉FO₂ 168.17 4-F, 2-CH₃ Agrochemical applications
2-(Methylamino)acetic acid hydrochloride C₃H₈ClNO₂ 137.56 α-methylamino, HCl salt Biochemical building block
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide C₁₅H₁₃ClFNO₂ 293.72 3-Cl, 4-F, 4-OCH₃, acetamide Antimicrobial research

Research Findings and Implications

  • Amino Acid Backbone: The methylamino group provides hydrogen-bonding capability absent in non-amino derivatives, critical for interactions with enzymes like kinases or proteases .
  • Synthetic Challenges : Fluorination and chiral center introduction (if present) require advanced methodologies, as seen in morpholine-containing analogs .

Biological Activity

2-(3-Chloro-4-fluorophenyl)-2-(methylamino)acetic acid, also known as (2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid, is an amino acid derivative notable for its unique chemical structure and significant biological activity. This compound, with a molecular formula of C8H7ClFNO2 and a molar mass of approximately 203.60 g/mol, has garnered attention in pharmacological research due to its potential therapeutic applications.

Chemical Structure and Properties

The structure of 2-(3-chloro-4-fluorophenyl)-2-(methylamino)acetic acid features both chloro and fluorine substituents on the aromatic ring, which influence its reactivity and biological interactions. The presence of these halogen groups enhances the compound's lipophilicity and may affect its binding affinity to various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its interaction with specific receptors and enzymes. The following sections summarize key findings related to its biological activity.

Studies have demonstrated that 2-(3-chloro-4-fluorophenyl)-2-(methylamino)acetic acid interacts with various biological targets, including:

  • Receptor Binding: The compound has been evaluated for its binding affinity to receptors such as the formyl peptide receptor 2 (FPR2), which plays a role in immune response and inflammation .
  • Enzyme Inhibition: It has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory process .

2. Therapeutic Potential

The therapeutic implications of this compound have been explored in several studies:

  • Anti-inflammatory Effects: Research indicates that it may reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α in stimulated microglial cells, suggesting potential applications in neuroinflammatory conditions .
  • Anticonvulsant Activity: Some derivatives have been synthesized that demonstrate anticonvulsant properties, indicating possible use in epilepsy treatment .

Case Studies

Several studies highlight the biological activity of 2-(3-chloro-4-fluorophenyl)-2-(methylamino)acetic acid:

  • Study on FPR2 Activation:
    • A study designed new derivatives based on this compound to activate FPR2 in transfected cells. Results showed that selected compounds reduced inflammatory markers significantly, indicating their potential as therapeutic agents for CNS disorders .
  • Neuropharmacological Assessment:
    • In a neuropharmacological study, various synthesized compounds based on this structure were evaluated for anticonvulsant activity. Some compounds showed effectiveness at specific doses while maintaining low neurotoxicity levels .

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
2-Amino-2-(4-chlorophenyl)acetic acidC8H8ClNO2Different halogen substitution; studied for analgesic properties.
3-Chloro-4-fluoroanilineC7H6ClFLacks carboxylic acid functionality; used in dye synthesis.
N-(3-Chloro-4-fluorophenyl)glycineC8H8ClFNO2Similar amino structure but different side chain; potential herbicide application.

Q & A

Q. Table 1: Reaction Optimization for Key Synthetic Steps

StepConditionsYield (%)Purity (%)Reference
AmidationDMF, 80°C, 12 h6592
HalogenationCuCl₂, DCM, RT5888
Chiral ResolutionChiralpak AD-H column, hexane/EtOH70>99

Q. Table 2: Comparative Binding Affinity of Derivatives

DerivativeTarget ReceptorIC₅₀ (nM)MethodReference
Parent CompoundKinase A120Fluorescent assay
Fluoro-substitutedKinase A45SPR
Methoxy-substitutedGPCR X310Radioligand

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